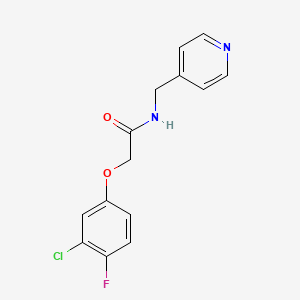
2-(3-chloro-4-fluorophenoxy)-N-(4-pyridinylmethyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-chloro-4-fluorophenoxy)-N-(4-pyridinylmethyl)acetamide is a chemical compound that has been widely studied for its potential use in scientific research. This compound is commonly referred to as CFM-2, and it has been found to exhibit a range of biochemical and physiological effects that make it a valuable tool for researchers in a variety of fields.
Mecanismo De Acción
CFM-2 works by binding to the TRPA1 protein and inhibiting its activity. This prevents the transmission of pain signals, which can reduce the sensation of pain and inflammation.
Biochemical and Physiological Effects:
CFM-2 has been found to exhibit a range of biochemical and physiological effects. In addition to its pain-relieving properties, CFM-2 has been shown to have anti-inflammatory effects and to inhibit the growth of cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of CFM-2 is that it is a highly specific inhibitor of the TRPA1 protein, which means that it can be used to study the function of this protein in a variety of contexts. However, one limitation of CFM-2 is that it can be difficult to work with in certain experimental settings, due to its low solubility in water.
Direcciones Futuras
There are a number of potential future directions for research on CFM-2. One area of interest is the development of new pain medications that are based on the structure of CFM-2. Another potential direction for research is the study of the role of TRPA1 in other physiological processes, such as the regulation of blood pressure and the immune response. Additionally, further research is needed to determine the safety and efficacy of CFM-2 in humans, and to explore its potential use in the treatment of various diseases and conditions.
Métodos De Síntesis
The synthesis of CFM-2 involves a multi-step process that begins with the reaction of 3-chloro-4-fluoroaniline with 2-chloroacetyl chloride to produce 2-(3-chloro-4-fluorophenyl)-N-(2-chloroacetyl)aniline. This intermediate is then reacted with pyridine-4-carboxaldehyde in the presence of a base to produce CFM-2.
Aplicaciones Científicas De Investigación
CFM-2 has been studied for its potential use in a variety of scientific research applications. One area of research where CFM-2 has shown promise is in the study of pain and inflammation. Studies have shown that CFM-2 can inhibit the activity of a protein called TRPA1, which is involved in the transmission of pain signals. This makes CFM-2 a potential candidate for the development of new pain medications.
Propiedades
IUPAC Name |
2-(3-chloro-4-fluorophenoxy)-N-(pyridin-4-ylmethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClFN2O2/c15-12-7-11(1-2-13(12)16)20-9-14(19)18-8-10-3-5-17-6-4-10/h1-7H,8-9H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZZOOWVLMKHEMO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1OCC(=O)NCC2=CC=NC=C2)Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClFN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-acetyl-4-(4-bromophenyl)-6-methyl-2-{[2-(4-nitrophenyl)-2-oxoethyl]thio}-1,4-dihydro-3-pyridinecarbonitrile](/img/structure/B5057136.png)


![methyl 4-({[(2-butyl-1,3-benzoxazol-5-yl)carbonyl]amino}methyl)benzoate](/img/structure/B5057166.png)

![2-[(4-ethyl-5-{[(2-fluorobenzyl)thio]methyl}-4H-1,2,4-triazol-3-yl)thio]-N-(2-methoxyphenyl)acetamide](/img/structure/B5057192.png)
![3-[2-hydroxy-3-(4-methoxyphenoxy)propyl]-1,2-dimethyl-1H-3,1-benzimidazol-3-ium iodide](/img/structure/B5057199.png)
![2-{[(2-chlorobenzoyl)amino]methyl}-4,6-dimethylphenyl 3-nitrobenzoate](/img/structure/B5057200.png)

![N-(2-chlorophenyl)-N'-[3-(4-morpholinyl)propyl]ethanediamide](/img/structure/B5057223.png)
![(3-{2-cyano-3-[(3-methylphenyl)amino]-3-oxo-1-propen-1-yl}-1H-indol-1-yl)acetic acid](/img/structure/B5057236.png)

![5-({[2-(2-pyridinyl)ethyl]amino}methylene)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5057246.png)
![2,4-dichloro-N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]benzamide](/img/structure/B5057249.png)